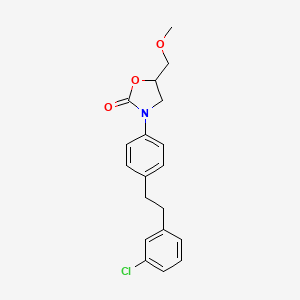
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxazolidinone ring, and a methoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with an appropriate nucleophile to form the 3-chlorophenyl intermediate.
Coupling Reaction: The 3-chlorophenyl intermediate is then coupled with a phenyl ethyl group through a Friedel-Crafts alkylation reaction.
Oxazolidinone Ring Formation: The coupled product undergoes cyclization with an appropriate reagent to form the oxazolidinone ring.
Methoxymethylation: Finally, the oxazolidinone compound is treated with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of 3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2-oxazolidinone: Lacks the methoxymethyl and phenyl ethyl groups.
5-(Methoxymethyl)-2-oxazolidinone: Lacks the chlorophenyl and phenyl ethyl groups.
3-(4-(2-Phenylethyl)phenyl)-2-oxazolidinone: Lacks the chlorophenyl and methoxymethyl groups.
Uniqueness
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to the presence of all three functional groups: the chlorophenyl group, the phenyl ethyl group, and the methoxymethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
特性
CAS番号 |
79039-01-3 |
|---|---|
分子式 |
C19H20ClNO3 |
分子量 |
345.8 g/mol |
IUPAC名 |
3-[4-[2-(3-chlorophenyl)ethyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H20ClNO3/c1-23-13-18-12-21(19(22)24-18)17-9-7-14(8-10-17)5-6-15-3-2-4-16(20)11-15/h2-4,7-11,18H,5-6,12-13H2,1H3 |
InChIキー |
QMDZLRHECGUUPL-UHFFFAOYSA-N |
正規SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


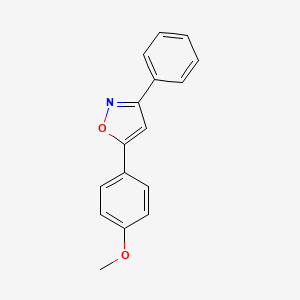
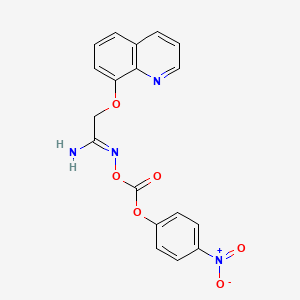

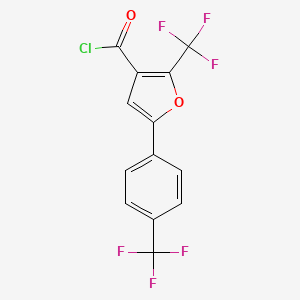



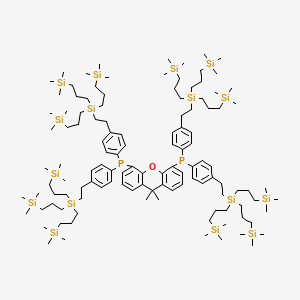
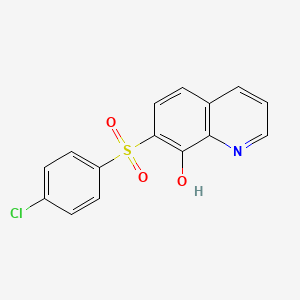
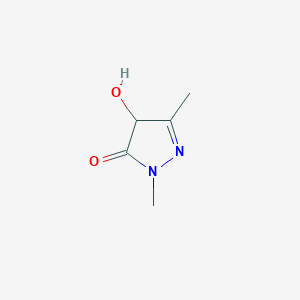
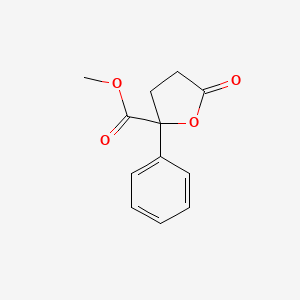
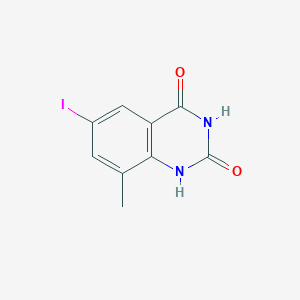

![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
